molecular formula C20H20O5 B153438 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one CAS No. 135635-82-4

1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one

Cat. No. B153438
M. Wt: 340.4 g/mol
InChI Key: ICEXCCWZYVIBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one, also known as tanshinone IIA, is a natural product isolated from the roots of the traditional Chinese medicine Salvia miltiorrhiza Bunge. Tanshinone IIA has been reported to possess various biological activities, such as anti-inflammatory, anti-cancer, and cardiovascular protective effects.

Mechanism Of Action

The mechanism of action of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA is complex and involves multiple pathways. Tanshinone IIA has been reported to inhibit the activation of nuclear factor-κB, which is a key regulator of inflammation. It also activates the AMP-activated protein kinase pathway, which is involved in energy metabolism and cell survival. Tanshinone IIA has also been shown to inhibit the phosphatidylinositol 3-kinase/Akt pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

Tanshinone IIA has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Tanshinone IIA has also been shown to regulate lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood. Additionally, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has been found to have anti-platelet effects by inhibiting platelet aggregation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in lab experiments is that it is a natural product, which makes it relatively safe and non-toxic. It is also easy to obtain and can be synthesized from the root extract of Salvia miltiorrhiza Bunge. However, one of the limitations of using 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in lab experiments is that it has low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the study of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA. One of the areas of research is the development of new synthetic methods for 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA and its derivatives. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in vivo. Additionally, the potential use of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new drug delivery systems for 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA is a natural product with various biological activities, such as anti-inflammatory, anti-cancer, and cardiovascular protective effects. It can be synthesized from the root extract of Salvia miltiorrhiza Bunge and has been extensively studied for its biochemical and physiological effects. Although there are some limitations for its use in lab experiments, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has promising potential for the development of new drugs for the treatment of various diseases.

Synthesis Methods

Tanshinone IIA can be synthesized from the root extract of Salvia miltiorrhiza Bunge. The extraction process involves drying and grinding the roots, followed by extraction with ethanol. The extract is then purified using chromatography methods to obtain 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA.

Scientific Research Applications

Tanshinone IIA has been extensively studied for its biological activities. It has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Tanshinone IIA has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has been found to have cardiovascular protective effects by reducing oxidative stress and improving endothelial function.

properties

CAS RN

135635-82-4

Product Name

1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

1,3,7-trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one

InChI

InChI=1S/C20H20O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,13,18,21-22,24H,8-9H2,1-2H3

InChI Key

ICEXCCWZYVIBHD-UHFFFAOYSA-N

SMILES

CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3O)C(=CC=C4)OC)O)O

Canonical SMILES

CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3O)C(=CC=C4)OC)O)O

synonyms

SM 196A
SM-196 A

Origin of Product

United States

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